1-Methyl-1H-benzimidazole-5-carboxaldehyde
Overview
Description
1-Methyl-1H-benzimidazole-5-carboxaldehyde is a heterocyclic aromatic compound with the molecular formula C9H8N2O. It is a derivative of benzimidazole, featuring a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
1-Methyl-1H-benzimidazole-5-carboxaldehyde is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
As an imidazole derivative, it may have a range of effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imine intermediate. This intermediate undergoes cyclization to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Methyl-1H-benzimidazole-5-carboxylic acid.
Reduction: 1-Methyl-1H-benzimidazole-5-methanol.
Substitution: 1-Methyl-1H-benzimidazole-5-nitro or 1-Methyl-1H-benzimidazole-5-halide.
Scientific Research Applications
1-Methyl-1H-benzimidazole-5-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole-5-carboxaldehyde can be compared with other benzimidazole derivatives:
1H-benzimidazole-5-carboxylic acid: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
1-Methyl-1H-indole-5-carboxaldehyde: Similar structure but with an indole ring instead of a benzimidazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylbenzimidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDCZRIHGNHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591546 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279226-70-9 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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